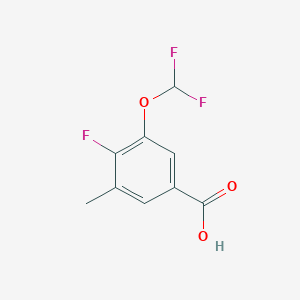

4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

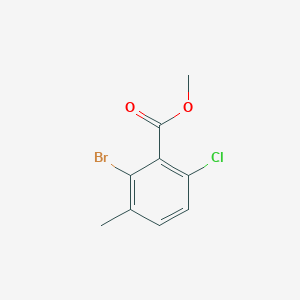

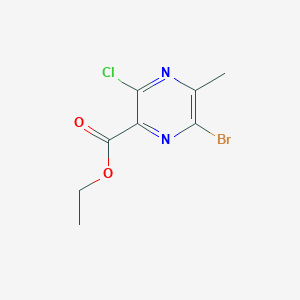

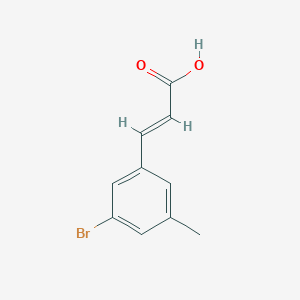

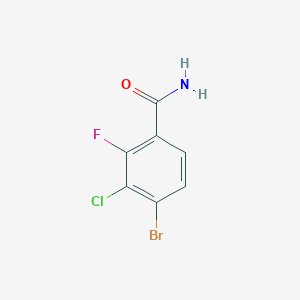

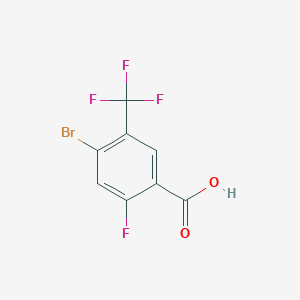

“4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C8H3BrF4O2 . It is a derivative of benzoic acid, which is characterized by a bromine atom, a fluorine atom, and a trifluoromethyl group attached to the benzene ring . The compound is typically in the form of a crystal or powder .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position . The InChI code for this compound is 1S/C8H4BrF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzoic acid derivatives are generally reactive and can undergo various types of chemical reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 269.02 . It is typically stored at room temperature .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Techniques : The synthesis of fluorinated benzoic acids, including structures similar to 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, involves various complex chemical processes. For instance, the synthesis of difluoronaphthoic acids is achieved through electrophilic fluorination and a series of chemical reactions, demonstrating the intricate methods required for producing such compounds (Tagat et al., 2002).

Molecular Properties : Studies have extensively analyzed the molecular properties of fluorinated benzoic acids. These studies, focusing on electronic and steric properties, provide insights into the molecular behavior of these compounds in different environments (Ghauri et al., 1992).

Crystallographic Studies : X-ray powder diffraction has been used to determine the crystal structures of substituted benzoic acid derivatives, which includes compounds structurally similar to this compound. These studies reveal the intermolecular interactions and molecular geometries of these compounds (Pramanik et al., 2019).

Chemical Reactions and Functionalization

Organometallic Synthesis : Fluorinated benzoic acids play a crucial role in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is used as a starting material in various synthetically useful reactions (Porwisiak & Schlosser, 1996).

Amino Acid Synthesis : These compounds are integral in the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic subunits, indicating their significance in developing complex organic molecules (Burger et al., 2006).

Corrosion Inhibition : Specific fluorinated benzoic acid derivatives have been investigated as corrosion inhibitors. Their chemical properties influence the inhibition efficiency on mild steel in acidic media, showcasing their potential in material preservation and industrial applications (Chaitra et al., 2015).

Environmental and Biological Studies

Environmental Tracers : Fluorobenzoate tracers, closely related to this compound, have been evaluated in surface soils for studying water movement. Their transport properties are compared to other conservative tracers like bromide (Jaynes, 1994).

Microbial Degradation Studies : The use of fluorinated compounds helps in detecting aromatic metabolites from certain organic compounds in methanogenic consortia, suggesting the role of fluorinated benzoic acids in understanding microbial degradation pathways (Londry & Fedorak, 1993).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to handle this compound with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with g protein-coupled receptors . These receptors play a crucial role in transmitting signals from outside the cell to the inside, affecting various physiological processes.

Mode of Action

It’s suggested that the trifluoromethyl and fluoride groups introduced by this compound may improve the agonistic activity of g protein-coupled receptors . This increased potency results from the halogen bonding interaction of the fluorinated groups with proteins .

Biochemical Pathways

Compounds that interact with g protein-coupled receptors can influence a variety of biochemical pathways, including those involved in cell signaling, immune response, and neurotransmission .

Result of Action

The interaction of similar compounds with g protein-coupled receptors can lead to a variety of cellular responses, including changes in cell signaling and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid . These factors can include temperature, pH, and the presence of other molecules in the environment. For instance, the compound should be stored at room temperature for optimal stability .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-5-2-6(10)3(7(14)15)1-4(5)8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVSCPPCAAVTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.